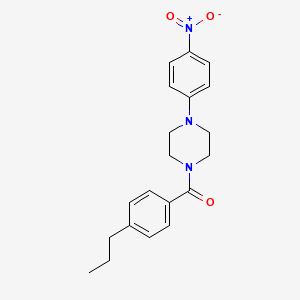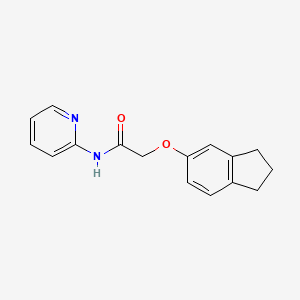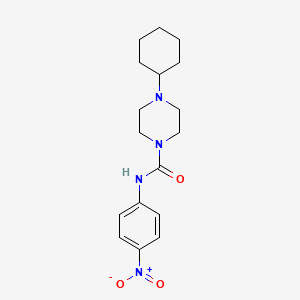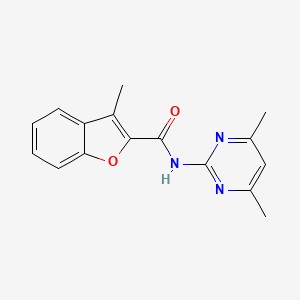
2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide
Descripción general
Descripción
2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an experimental tool. CTB is a synthetic compound that belongs to the class of triazole derivatives and has been used as a probe to study various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide is not fully understood. However, it is known that 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide binds to specific proteins and lipids in biological membranes, which allows for the study of various biological processes. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been shown to bind to phosphatidylcholine and sphingomyelin, two major components of biological membranes. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has also been shown to bind to the transmembrane protein, syntaxin-1, which is involved in neurotransmitter release.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been shown to be non-toxic and non-cytotoxic at concentrations used in laboratory experiments. However, it is important to note that the effects of 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide may vary depending on the specific experimental conditions and cell types used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has several advantages as an experimental tool. It is a small molecule that can be easily synthesized and labeled with fluorescent dyes. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has also been shown to have minimal effects on cells and tissues, which makes it an ideal tool for studying various biological processes. However, 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has some limitations as well. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been shown to have some non-specific binding to other proteins and lipids, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide in scientific research. One potential application is the use of 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide as a tool to study the dynamics of lipid rafts in biological membranes. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been shown to bind to lipid rafts, which are microdomains in biological membranes that play important roles in cell signaling and trafficking. Another potential application is the use of 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide as a tool to study the trafficking of viruses and other pathogens in cells. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been shown to bind to the envelope protein of the Ebola virus, which could potentially be used to study the entry and trafficking of the virus in cells. Finally, 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide could be used as a tool to study the mechanisms of drug resistance in cancer cells. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been shown to bind to the multi-drug resistance protein, which is involved in drug resistance in cancer cells.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been extensively used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study the binding of small molecules to proteins, DNA, and RNA. 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has also been used as a tool to study the dynamics of lipid membranes and the transport of lipids across membranes. Additionally, 2-(3-chlorophenoxy)-N-4H-1,2,4-triazol-4-ylbutanamide has been used to study the trafficking of proteins and lipids in cells.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,2,4-triazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-11(12(18)16-17-7-14-15-8-17)19-10-5-3-4-9(13)6-10/h3-8,11H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIXIBEYZYNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1C=NN=C1)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4183228.png)
![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183231.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4183233.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]propanamide](/img/structure/B4183248.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183251.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4183257.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4183262.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4183312.png)

